Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine
Overview
Description
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is a nitrogen-containing heterocyclic compound that features a unique fusion of pyrrole, thiophene, and pyrazine rings. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine typically involves multistep reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a three-step process can be employed:
- Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to yield N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It is explored for its potential as an antitumor agent and kinase inhibitor.
Industry: It may be used in the development of new materials with specific electronic properties.
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, it may inhibit specific kinases involved in cell signaling pathways, leading to its potential antitumor effects .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.
Pyrrolo[1,2-a]quinoxaline: Studied for its antimalarial properties.
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine: Investigated for its antitumor potential.
Uniqueness: Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is unique due to its specific ring structure, which combines elements of pyrrole, thiophene, and pyrazine
Biological Activity
Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Overview of this compound
This compound features a unique structure that integrates pyrrole, thiophene, and pyrazine rings. Its molecular formula is C₈H₈N₄S, and it has been identified as a promising candidate for various therapeutic applications due to its diverse biological activities.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which is crucial for its potential antitumor effects.
- Antimicrobial Activity : It has shown promise in inhibiting the growth of various pathogens, suggesting a role in antimicrobial therapies.
- Cell Cycle Modulation : Some studies indicate that it may induce apoptosis in cancer cells by affecting cell cycle regulators.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. For instance:
- In vitro Studies : The compound demonstrated inhibitory effects on several cancer cell lines. For example, it showed IC₅₀ values of 9.4 μM against BEL-7402 liver cancer cells and 7.8 μM against A549 lung cancer cells .
Cell Line | IC₅₀ (μM) |
---|---|
BEL-7402 | 9.4 |
A549 | 7.8 |
MCF-7 | 10.4 |
These findings suggest that this compound could be developed as a potential anticancer agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies indicate activity against various bacterial strains:
- Bacterial Strains Tested : E. coli and S. aureus were among the pathogens evaluated.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 15 μg/mL |
S. aureus | 10 μg/mL |
These results highlight the potential of this compound as an antimicrobial agent.
Case Study 1: Antitumor Efficacy
In a study published in MDPI's journal on natural products, this compound was evaluated alongside other pyrazine derivatives for their antitumor effects. The study found that this compound significantly reduced cell viability in multiple cancer cell lines and induced apoptosis through caspase activation pathways .
Case Study 2: Neuroprotective Effects
Another research article explored the neuroprotective properties of this compound in models of oxidative stress-induced neurotoxicity. The compound exhibited protective effects against H₂O₂-induced damage in neuronal cell lines .
Comparative Analysis with Similar Compounds
This compound can be compared to other similar compounds based on their biological activities:
Compound Name | Biological Activity | IC₅₀ Values (μM) |
---|---|---|
Pyrrolo[1,2-a]pyrazine | Antibacterial | 12 |
Pyrrolo[1,2-a]quinoxaline | Antimalarial | 8 |
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine | Antitumor | 5 |
This table illustrates that while all these compounds exhibit significant biological activities, this compound stands out for its multifaceted therapeutic potential.
Properties
IUPAC Name |
5-thia-1,7-diazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-10-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3S/c10-6-1-3-12-7-2-4-13-9(7)11-5-8(6)12/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAPTMFGWMGVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(N=CC2=C1N)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618128 | |
Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106723-67-5 | |
Record name | Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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